An In-depth Technical Guide to (S)-tetrahydro-2H-pyran-3-amine: Chemical Properties and Experimental Protocols
An In-depth Technical Guide to (S)-tetrahydro-2H-pyran-3-amine: Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tetrahydro-2H-pyran-3-amine is a chiral cyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran ring is a common scaffold in numerous biologically active molecules and approved pharmaceuticals. The specific stereochemistry at the C3 position is often crucial for desired biological activity and selectivity. This technical guide provides a comprehensive overview of the chemical properties, spectral data, and key experimental protocols related to (S)-tetrahydro-2H-pyran-3-amine and its hydrochloride salt, intended to support researchers in its application and further development.
Chemical and Physical Properties
The fundamental chemical and physical properties of (S)-tetrahydro-2H-pyran-3-amine and its hydrochloride salt are summarized below. The hydrochloride salt is often used to improve the compound's solubility and handling characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 101.15 g/mol | --INVALID-LINK-- |
| CAS Number | 1245724-46-2 ((S)-enantiomer hydrochloride) | --INVALID-LINK-- |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 198–202°C (decomposition) (hydrochloride salt) | --INVALID-LINK-- |
| pKa | 9.2 ± 0.1 (amine group) | --INVALID-LINK-- |
| LogP | -0.85 ± 0.05 | --INVALID-LINK-- |
| Solubility (25°C) | 48 mg/mL in H₂O, 6 mg/mL in EtOH (hydrochloride salt) | --INVALID-LINK-- |
| Specific Optical Rotation | [α]D²⁰ = +15.6° (c = 1.0 in H₂O) | --INVALID-LINK-- |
Stereochemistry and Crystal Structure
The stereocenter at the C3 position of the tetrahydropyran ring is critical for the molecule's interaction with chiral biological targets. The absolute (S)-configuration has been confirmed through X-ray crystallography of its hydrochloride salt.
| Crystal Property | Value | Source |
| Crystal System | Monoclinic | --INVALID-LINK-- |
| Space Group | P2₁ | --INVALID-LINK-- |
| Unit Cell Parameters | a = 7.82 Å, b = 10.15 Å, c = 8.43 Å, β = 102.5° | --INVALID-LINK-- |
Spectral Data
Spectroscopic data is essential for the identification and characterization of (S)-tetrahydro-2H-pyran-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O) of the hydrochloride salt [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 3.85 | dd | 11.3, 2.1 | H-2ax |
| 3.72–3.68 | m | - | H-6eq/H-6ax |
| 3.15 | tt | 10.2, 4.5 | H-3 |
| 2.10–1.95 | m | - | H-4eq/H-4ax |
| 1.80–1.65 | m | - | H-5eq/H-5ax |
¹³C NMR (100 MHz, D₂O) of the hydrochloride salt [1]
| Chemical Shift (δ, ppm) | Assignment |
| 72.8 | C-2 |
| 68.4 | C-6 |
| 58.1 | C-3 |
| 32.5 | C-4 |
| 24.9 | C-5 |
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS) [1]
| m/z | Assignment |
| 101.1 [M+H]⁺ | Molecular Ion |
| 84.1 [M+H-NH₃]⁺ | Fragment |
| 56.0 [C₃H₆O]⁺ | Fragment (tetrahydrofuran-like ring cleavage) |
High-Resolution Mass Spectrometry (HRMS) [1]
| Value | |
| Calculated m/z for C₅H₁₁NO [M+H]⁺ | 101.0841 |
| Observed m/z | 101.0812 |
Experimental Protocols
Enantioselective Synthesis
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Synthesis of a suitable precursor: This could be a tetrahydropyranone or a related derivative.
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Chiral resolution or asymmetric synthesis: Introduction of the desired stereochemistry at the C3 position.
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Introduction of the amine functionality: This can be achieved through methods like reductive amination.
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Protection and deprotection: The amine group is often protected (e.g., as a Boc-carbamate) during synthesis and deprotected in the final step.
General Protocol for Boc Protection of an Amine
This protocol is a general procedure and may require optimization for (S)-tetrahydro-2H-pyran-3-amine.
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Dissolve the amine in a suitable solvent (e.g., dichloromethane, THF, or a mixture of water and THF).
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Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents).
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Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
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Upon completion, perform an aqueous workup by adding water and extracting the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
General Protocol for Boc Deprotection using HCl
This protocol describes the removal of the Boc protecting group to yield the free amine, often as its hydrochloride salt.
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Dissolve the Boc-protected amine in a suitable solvent such as 1,4-dioxane or ethyl acetate.
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Add a solution of 4M HCl in 1,4-dioxane (excess).
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Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
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The deprotected amine hydrochloride salt often precipitates from the solution.
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Collect the solid by filtration and wash with a non-polar solvent like diethyl ether.
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Dry the product under vacuum.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
The following protocol is designed for the separation of the (S) and (R) enantiomers of tetrahydro-2H-pyran-3-amine to determine enantiomeric purity.
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HPLC System: A standard HPLC system with a UV detector.
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Column: Chiralpak AD-H (or a similar polysaccharide-based chiral stationary phase).
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Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.
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Detection: UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
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Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
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Injection Volume: 10 µL.
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Expected Retention Time for (S)-enantiomer: Approximately 12.3 minutes (this will vary depending on the exact conditions and system).[1]
Caption: Workflow for chiral HPLC analysis of (S)-tetrahydro-2H-pyran-3-amine.
Determination of pKa by Potentiometric Titration
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Sample Preparation: Prepare a solution of the amine hydrochloride salt of known concentration (e.g., 0.05 M) in deionized water.
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Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode in the sample solution and stir continuously.
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Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
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Data Collection: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.
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Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.
Determination of LogP by Shake-Flask Method
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Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
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Sample Preparation: Dissolve a known amount of the compound in a small volume of a suitable solvent (e.g., DMSO) to create a stock solution.
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Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
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Equilibration: Shake the vial for a sufficient time (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.
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Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
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Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
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Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological Activity
(S)-tetrahydro-2H-pyran-3-amine and its derivatives have shown potential in various biological applications. Research indicates that this scaffold can exhibit activities such as:
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Enzyme Inhibition: The tetrahydropyran ring can interact with the active sites of various enzymes, leading to their inhibition. This makes it a valuable fragment for the design of enzyme inhibitors.[2]
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Anticancer Activity: Some derivatives incorporating the (S)-tetrahydro-2H-pyran-3-amine moiety have demonstrated antiproliferative effects against certain cancer cell lines. The proposed mechanism of action may involve the modulation of cell cycle progression, potentially inducing cell cycle arrest.[2]
As no specific signaling pathways have been definitively elucidated for the parent compound, a signaling pathway diagram is not provided. The biological effects are likely highly dependent on the specific derivatives synthesized from this core structure.
Caption: Conceptual relationship of the (S)-tetrahydro-2H-pyran-3-amine scaffold to potential biological activities.
Safety and Handling
(S)-tetrahydro-2H-pyran-3-amine and its salts should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system. Always consult the Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
(S)-tetrahydro-2H-pyran-3-amine is a stereochemically defined building block with significant potential for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical and physical properties, spectral data, and essential experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to be a valuable resource for researchers working with this versatile compound.
